Cas no 2503209-08-1 (1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2H-indazol-2-yl)ethan-1-one hydrochloride)
![1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2H-indazol-2-yl)ethan-1-one hydrochloride structure](https://ja.kuujia.com/scimg/cas/2503209-08-1x500.png)
1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2H-indazol-2-yl)ethan-1-one hydrochloride 化学的及び物理的性質
名前と識別子
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- 2503209-08-1
- EN300-27193502
- 1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2H-indazol-2-yl)ethan-1-one hydrochloride
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- インチ: 1S/C14H15F3N4O.ClH/c15-14(16,17)10-6-20(7-11(10)18)13(22)8-21-5-9-3-1-2-4-12(9)19-21;/h1-5,10-11H,6-8,18H2;1H
- InChIKey: PMYQEJXRPUAZOT-UHFFFAOYSA-N
- SMILES: Cl.FC(C1CN(C(CN2C=C3C=CC=CC3=N2)=O)CC1N)(F)F
計算された属性
- 精确分子量: 348.0964733g/mol
- 同位素质量: 348.0964733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 2
- 複雑さ: 431
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.2Ų
1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2H-indazol-2-yl)ethan-1-one hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27193502-0.1g |
1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2H-indazol-2-yl)ethan-1-one hydrochloride |
2503209-08-1 | 95.0% | 0.1g |
$892.0 | 2025-03-20 | |
Enamine | EN300-27193502-0.25g |
1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2H-indazol-2-yl)ethan-1-one hydrochloride |
2503209-08-1 | 95.0% | 0.25g |
$933.0 | 2025-03-20 | |
Enamine | EN300-27193502-5g |
2503209-08-1 | 5g |
$2940.0 | 2023-09-10 | |||
Enamine | EN300-27193502-10g |
2503209-08-1 | 10g |
$4360.0 | 2023-09-10 | |||
Enamine | EN300-27193502-0.5g |
1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2H-indazol-2-yl)ethan-1-one hydrochloride |
2503209-08-1 | 95.0% | 0.5g |
$974.0 | 2025-03-20 | |
Enamine | EN300-27193502-10.0g |
1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2H-indazol-2-yl)ethan-1-one hydrochloride |
2503209-08-1 | 95.0% | 10.0g |
$4360.0 | 2025-03-20 | |
Enamine | EN300-27193502-2.5g |
1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2H-indazol-2-yl)ethan-1-one hydrochloride |
2503209-08-1 | 95.0% | 2.5g |
$1988.0 | 2025-03-20 | |
Enamine | EN300-27193502-0.05g |
1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2H-indazol-2-yl)ethan-1-one hydrochloride |
2503209-08-1 | 95.0% | 0.05g |
$851.0 | 2025-03-20 | |
Enamine | EN300-27193502-1.0g |
1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2H-indazol-2-yl)ethan-1-one hydrochloride |
2503209-08-1 | 95.0% | 1.0g |
$1014.0 | 2025-03-20 | |
Enamine | EN300-27193502-1g |
2503209-08-1 | 1g |
$1014.0 | 2023-09-10 |
1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2H-indazol-2-yl)ethan-1-one hydrochloride 関連文献
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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7. Back matter
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2H-indazol-2-yl)ethan-1-one hydrochlorideに関する追加情報
Introduction to 1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2H-indazol-2-yl)ethan-1-one hydrochloride (CAS No. 2503209-08-1)
1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2H-indazol-2-yl)ethan-1-one hydrochloride is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 2503209-08-1, represents a convergence of advanced structural motifs that are highly relevant to contemporary drug discovery efforts. The presence of both pyrrolidine and indazole scaffolds, coupled with functional groups such as an amino group and a trifluoromethyl substituent, positions this molecule as a promising candidate for further exploration in therapeutic applications.
The pyrrolidine ring is a common structural motif in biologically active molecules, often contributing to favorable pharmacokinetic properties and binding affinity to biological targets. In this compound, the pyrrolidine moiety is further modified by the introduction of an amino group at the 3-position, which can serve as a hydrogen bond acceptor or participate in ionic interactions with biological receptors. Additionally, the trifluoromethyl group appended to the 4-position of the pyrrolidine ring enhances the lipophilicity of the molecule, a desirable trait for oral bioavailability and membrane permeability.
The indazole ring system, another key structural feature, is well-documented for its role in various pharmacological contexts. Indazole derivatives have been explored for their potential antimicrobial, antiviral, and anticancer properties. In this compound, the indazole moiety is linked to the central ethyl ketone backbone via a methylene group at the 2-position, creating a versatile scaffold for further derivatization and optimization.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of such complex molecules with high precision. The combined influence of the pyrrolidine, indazole, and functional substituents in 1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2H-indazol-2-yl)ethan-1-one hydrochloride suggests potential interactions with a wide range of biological targets, including enzymes and receptors involved in critical metabolic pathways.
The hydrochloride salt form of this compound not only enhances its solubility in aqueous media but also modulates its pharmacokinetic profile. This salt form is often preferred in pharmaceutical formulations due to improved stability and bioavailability. The charged nature of the hydrochloride moiety can also influence the molecule's interaction with biological targets, potentially altering its binding affinity and duration of action.
Current research trends in medicinal chemistry emphasize the development of multi-target directed ligands that can modulate multiple pathways simultaneously. The structural features of 1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2H-indazol-2-yl)ethan-1-one hydrochloride make it an intriguing candidate for such an approach. By leveraging computational methods to identify potential binding sites on biological targets, researchers can design derivatives that exhibit enhanced therapeutic efficacy while minimizing side effects.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, are employed to construct the complex core structure efficiently. The introduction of fluorinated substituents often necessitates specialized reagents and conditions to achieve regioselectivity and functional group compatibility.
In vitro studies have begun to explore the biological activity of 1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(2H-indazol-2-yl)ethan-1-one hydrochloride, with initial findings suggesting potential interactions with enzymes involved in inflammation and metabolism. These preliminary results warrant further investigation into its pharmacological profile using cell-based assays and animal models. The combination of structural diversity provided by the pyrrolidine and indazole moieties offers a rich foundation for exploring novel therapeutic interventions.
The role of fluorine atoms in medicinal chemistry cannot be overstated. The presence of a trifluoromethyl group not only enhances lipophilicity but also influences metabolic stability by preventing oxidative degradation. This makes fluorinated compounds particularly attractive for drug development, where long-term efficacy is critical. As computational methods improve our ability to predict fluorine's impact on molecular properties, compounds like 1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-y]l]-2-(2H-indazol-l-yI)-ethan-l-one hydrochloride will continue to be explored for their potential benefits.
Future directions in the study of this compound may include exploring its suitability as a lead molecule for drug development programs targeting neurological disorders or metabolic diseases. The ability to modify specific functional groups while retaining core structural integrity provides flexibility for designing libraries of derivatives with tailored pharmacological properties. High-throughput screening (HTS) techniques combined with structure-based drug design will be instrumental in identifying optimized analogs.
The integration of machine learning algorithms into drug discovery pipelines has revolutionized how researchers identify promising candidates from vast chemical libraries. By leveraging data-driven approaches, scientists can predict physicochemical properties and biological activities more efficiently than traditional methods alone allow. This synergy between experimental chemistry and computational modeling accelerates the pace at which novel compounds like [the full name] are developed into viable therapeutics.
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